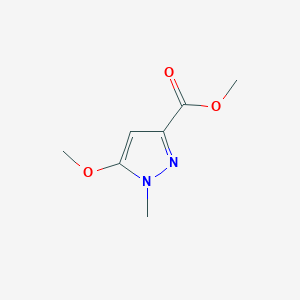

甲基5-甲氧基-1-甲基-1H-吡唑-3-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

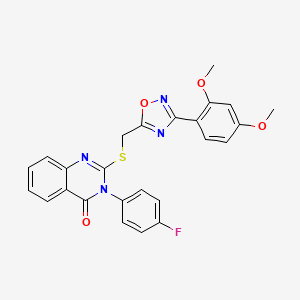

“Methyl 5-methoxy-1-methyl-1h-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C7H10N2O3 . It is a white to yellow solid at room temperature . The compound has a molecular weight of 170.17 .

Synthesis Analysis

Pyrazole compounds, including “Methyl 5-methoxy-1-methyl-1h-pyrazole-3-carboxylate”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A wide range of pyrazole derivatives can be produced through a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis

The molecular structure of “Methyl 5-methoxy-1-methyl-1h-pyrazole-3-carboxylate” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The InChI code for this compound is 1S/C7H10N2O3/c1-11-5-9-4-3-6(8-9)7(10)12-2/h3-4H,5H2,1-2H3 .Chemical Reactions Analysis

Pyrazole compounds, including “Methyl 5-methoxy-1-methyl-1h-pyrazole-3-carboxylate”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis

“Methyl 5-methoxy-1-methyl-1h-pyrazole-3-carboxylate” is a white to yellow solid at room temperature . It has a molecular weight of 170.17 .科学研究应用

Synthesis and Derivatives

Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate serves as a valuable building block for the synthesis of various derivatives. Researchers have explored its reactivity and functionalization to create novel compounds with modified properties. For instance, it can be used as a precursor for the synthesis of other pyrazole derivatives or as a starting material for the construction of more complex heterocyclic systems .

Anti-Inflammatory and Analgesic Properties

Studies have investigated the potential anti-inflammatory and analgesic effects of pyrazole derivatives, including Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate. These compounds may inhibit inflammatory pathways or alleviate pain through specific mechanisms. Further research is needed to fully understand their therapeutic potential .

Antifungal Activity

Certain pyrazole derivatives, including Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate, have demonstrated antifungal activity. These compounds may interfere with fungal cell membranes or metabolic processes, making them promising candidates for antifungal drug development .

Biological Activity in Cancer Cells

Indole derivatives, which share structural similarities with pyrazoles, have been investigated for their anticancer properties. While not directly related to Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate, understanding the broader context of indole-based compounds can inform research on pyrazoles. Indoles exhibit diverse biological activities, including potential anticancer effects .

Cell Biology and Signal Transduction

Pyrazole derivatives may modulate cellular processes and signal transduction pathways. Researchers have explored their impact on cell growth, proliferation, and apoptosis. Investigating the effects of Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate in cell-based assays could provide insights into its cellular interactions .

Fragment Combination Strategies

Recent research has highlighted unique fragment combination modes for synthesizing multi-substituted pyrazoles. While not specific to Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate, these strategies demonstrate the versatility of pyrazole scaffolds in drug discovery and chemical synthesis .

属性

IUPAC Name |

methyl 5-methoxy-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-9-6(11-2)4-5(8-9)7(10)12-3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKXTFAZNKXYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

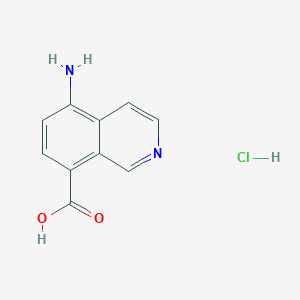

![N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B2706857.png)

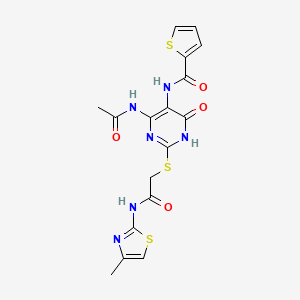

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2706864.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2706865.png)

![1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2706868.png)

![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706869.png)

![1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2706870.png)

![N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2706872.png)

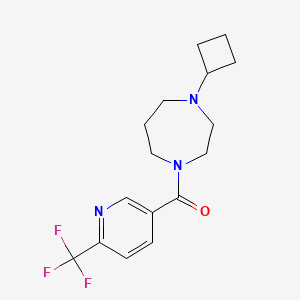

![Methyl (E)-4-[(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2706878.png)